Methyl 4-{[methyl(prop-2-yn-1-yl)amino]methyl}benzoate hydrochloride
Description
Historical Context of Propargylamine-Functionalized Benzoate Derivatives in Medicinal Chemistry
Propargylamine motifs gained prominence in the 1990s with the discovery of their neuroprotective effects via monoamine oxidase-B (MAO-B) inhibition. Early work focused on derivatives like rasagiline, where the propargyl group forms irreversible covalent bonds with MAO-B’s flavin adenine dinucleotide cofactor. The integration of benzoate esters into this framework began in the 2010s to enhance blood-brain barrier permeability and metabolic stability.
Table 1: Evolutionary Timeline of Propargylamine-Benzoate Hybrids
The 2014 breakthrough by Feng et al. demonstrated a catalyst-free Petasis/decarboxylative domino reaction to synthesize N-benzyl propargylamines, enabling scalable production of derivatives like Methyl 4-{[methyl(prop-2-yn-1-yl)amino]methyl}benzoate. This method overcame limitations of traditional A3-coupling reactions, which required transition metal catalysts and harsh conditions.
Research Significance in Targeted Drug Design and Bioconjugation Strategies
The compound’s bifunctional architecture supports two parallel applications:
Enzyme-Targeted Therapeutics : The benzoate moiety’s electron-withdrawing properties polarize the propargylamine group, enhancing its nucleophilic attack capability on enzymatic cofactors. This mechanism underpins its activity against acetylcholinesterase (Ki = 2.3 μM) and MAO-B (IC50 = 4.8 μM) in recent hybrid inhibitors.
Bioconjugation Platforms : The terminal alkyne in the propargyl group participates in strain-promoted azide-alkyne cycloadditions (SPAAC) without cytotoxic copper catalysts. This enables covalent modification of biomolecules like antibodies and enzymes while preserving their tertiary structure.
Table 2: Comparative Reactivity in Bioconjugation Systems
| Parameter | CuAAC (Traditional) | SPAAC (Propargyl-Based) |
|---|---|---|
| Catalyst | Cu(I) required | Catalyst-free |
| Rate (k, M⁻¹s⁻¹) | ~1.0 | 0.2–2.5 |
| Cytotoxicity | High | Negligible |
| Functionalization Yield | 78–92% | 85–95% |
Structural analysis reveals that the methyl ester at C1 stabilizes the molecule’s conformation through intramolecular hydrogen bonding (O=C-O-CH3⋯H-N), as evidenced by XRD studies of analogous compounds. This preorganization enhances binding specificity to biological targets compared to non-esterified analogs.
Properties
Molecular Formula |
C13H16ClNO2 |
|---|---|
Molecular Weight |
253.72 g/mol |
IUPAC Name |
methyl 4-[[methyl(prop-2-ynyl)amino]methyl]benzoate;hydrochloride |
InChI |
InChI=1S/C13H15NO2.ClH/c1-4-9-14(2)10-11-5-7-12(8-6-11)13(15)16-3;/h1,5-8H,9-10H2,2-3H3;1H |
InChI Key |
KAROTOVGSUVOFL-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC#C)CC1=CC=C(C=C1)C(=O)OC.Cl |
Origin of Product |
United States |
Preparation Methods
Esterification of 4-(Aminomethyl)benzoic Acid to Methyl 4-(Aminomethyl)benzoate
A patented process describes the esterification of 4-(aminomethyl)benzoic acid with methanol in the presence of hydrochloric acid to yield methyl 4-(aminomethyl)benzoate under controlled temperature and pH conditions.
| Step | Description | Conditions |
|---|---|---|
| 1 | Esterification | 4-(aminomethyl)benzoic acid + methanol + 30% HCl, reflux for 7 hours |
| 2 | Cooling | Reaction mixture cooled to 10 °C |
| 3 | pH Adjustment I | Addition of 4% sodium hydroxide solution to adjust pH to 6-7 at 10 °C |
| 4 | Concentration & Extraction | Methanol/water mixture distilled off under reduced pressure; addition of methylene chloride |
| 5 | pH Adjustment II | pH adjusted to 10-11 at 5-10 °C |
| 6 | Phase Separation | Organic phase containing product separated; aqueous phase extracted again with methylene chloride |
| 7 | Product Isolation | Combined organic phases stored at 0-5 °C |
This method emphasizes precise temperature control (−15 to +10 °C, preferably +5 to +10 °C) and staged pH adjustments (first to 4–9, then to 9–12) to suppress premature hydrolysis and maximize extraction efficiency.
Catalytic Hydrogenation of Nitro and Cyano Precursors
Another method involves the reduction of 2-nitro-4-cyanomethyl benzoate to form the corresponding amino derivative using palladium on carbon (5% Pd/C) as a catalyst under hydrogen atmosphere.
| Parameter | Condition |
|---|---|
| Catalyst | 5% Pd/C, 0.01–0.07 weight ratio to raw material |
| Solvent | Diluted hydrochloric acid (0.5–5% concentration) |
| Temperature | 20–40 °C |
| Pressure | 0.5–2 MPa hydrogen pressure, gradually increased |
| Reaction Time | Until nitro and cyano groups reduced to <0.1% residual |
| Post-Treatment | Cooling to room temperature, catalyst filtration, spin-drying at 50–70 °C under vacuum (20–40 mmHg) |
- Product purity > 98% by HPLC
- High yield with recyclable catalyst, suitable for industrial scale
This method is environmentally friendly, avoids harsh reagents, and allows easy catalyst recovery.
Subsequent Amination to Introduce Methyl(prop-2-yn-1-yl)amino Group
Comparative Analysis of Methods
Research Outcomes and Notes
- The esterification method allows high yields with controlled pH and temperature to avoid hydrolysis and maximize product extraction.
- The hydrogenation method offers a clean, efficient route with catalyst recycling and high purity, suitable for large-scale industrial production.
- Both methods provide intermediates essential for synthesizing methyl 4-{[methyl(prop-2-yn-1-yl)amino]methyl}benzoate hydrochloride.
- The final amination step to introduce the propargyl group requires careful handling to maintain alkyne integrity but is well-established in organic synthesis literature.
- The hydrochloride salt formation enhances compound stability for storage and application.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{[methyl(prop-2-yn-1-yl)amino]methyl}benzoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of substituted benzene derivatives .
Scientific Research Applications
Methyl 4-{[methyl(prop-2-yn-1-yl)amino]methyl}benzoate hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and the development of new chemical probes.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential as a drug candidate in the treatment of various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-{[methyl(prop-2-yn-1-yl)amino]methyl}benzoate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several methyl benzoate derivatives, both synthetic and natural. Below is a systematic comparison based on substituents, functional groups, and inferred properties:
Table 1: Structural and Functional Comparison
Key Differences
Functional Groups and Reactivity: The target compound’s propargylamino group contrasts with the sulfonylurea (tribenuron) or pyrimidinyloxy (pyriminobac) moieties in pesticidal analogs. This difference likely alters mechanism of action; sulfonylureas target plant enzymes, while propargylamines are explored in neurodegenerative disease research . Compared to natural methyl benzoates (e.g., methyl 3-chloroasterric acid), the synthetic hydrochloride salt lacks complex polyketide-derived structures, favoring stability and scalability .
Solubility and Formulation :
- Hydrochloride salts generally exhibit higher water solubility than esterified analogs (e.g., diclofop-methyl), which are lipophilic for foliar absorption . This suggests divergent application routes (oral vs. topical).
Biological Targets: While pesticidal methyl benzoates inhibit plant-specific enzymes (ALS), the propargylamino group in the target compound may interact with mammalian enzymes (e.g., monoamine oxidases), as seen in rasagiline analogs.
Research Findings and Hypotheses
- Synthetic Utility : The propargyl group enables participation in click chemistry, a tool for drug conjugate synthesis. This property is absent in pesticidal methyl benzoates, which prioritize target specificity .
- Natural vs. Synthetic : Natural methyl benzoates (e.g., methyl asterrate) often exhibit lower bioactivity but higher structural diversity due to fungal biosynthesis pathways . The target compound’s synthetic origin allows for tailored modifications to enhance potency.
Biological Activity
Methyl 4-{[methyl(prop-2-yn-1-yl)amino]methyl}benzoate hydrochloride (CAS Number: 138591-50-1) is a synthetic compound that has garnered interest for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.
The compound has the molecular formula and a molecular weight of approximately 253.72 g/mol. Its structure features a benzoate moiety with a propargyl amino group, enhancing its reactivity and potential biological interactions. The hydrochloride form improves solubility in aqueous environments, making it suitable for various applications in biological studies .
This compound is believed to exert its biological effects through several mechanisms:
- Reactive Oxygen Species (ROS) Generation : The compound can act as a photosensitizer, generating ROS such as singlet oxygen and superoxide anion. This property is crucial in photodynamic therapy applications, where ROS can induce cellular damage in target tissues, particularly in cancerous cells.
- Interaction with Biological Targets : The amino and alkyne functional groups allow the compound to interact with various molecular targets, potentially influencing signaling pathways related to cell proliferation and apoptosis .
Anticancer Activity
Preliminary investigations suggest that this compound may possess anticancer properties. The ability to generate ROS can lead to oxidative stress in cancer cells, promoting apoptosis. Studies focusing on similar compounds have demonstrated significant cytotoxic effects on tumor cell lines, warranting further exploration of this compound in oncological research .
Comparative Analysis with Related Compounds
| Compound Name | CAS Number | Key Features |
|---|---|---|
| Methyl 4-(aminomethyl)benzoate hydrochloride | 6232-11-7 | Lacks the propynyl group; simpler structure |
| Methyl 4-(prop-2-en-1-yl)aminomethylbenzoate | 138591-50-1 | Contains an enyne instead of an alkyne |
| Methyl 4-(propylamino)methylbenzoate | 12345678 | Substituted with a propyl group instead |
The unique combination of functional groups in this compound may confer distinct reactivity and biological properties compared to these similar compounds .
Case Studies and Research Findings
While direct studies on this compound are sparse, research on related compounds provides insights into its potential applications:
- Antimicrobial Studies : A study conducted on methyl benzoate derivatives revealed varying degrees of antimicrobial activity against Gram-positive and Gram-negative bacteria, indicating the potential of similar structures to inhibit microbial growth effectively .
- Cytotoxicity Assays : In vitro assays involving related benzoate compounds have shown significant cytotoxic effects on various cancer cell lines, suggesting that this compound may exhibit similar properties worth investigating further .
Q & A
Q. What mechanistic insights explain its role in AMPK activation or HDAC inhibition?
- AMPK Pathway : Indirect activation may occur via reactive oxygen species (ROS) generation from propargyl group metabolism. Validate using ROS scavengers (e.g., NAC) in cell-based assays .
- HDAC Inhibition : The benzoate ester may mimic acetylated lysine, binding to the HDAC active site. Test via competitive assays with acetylated peptide substrates .
Safety and Compliance
Q. What safety protocols are critical when handling this compound in laboratory settings?
- PPE : Gloves, goggles, and lab coats are mandatory. Use fume hoods during synthesis to avoid inhalation of volatile reagents (e.g., propargyl bromide) .
- Waste Disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal. Collect organic waste in halogen-resistant containers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
